The synthesis of BCN-PEG4-alkyne typically involves several key steps:
These synthetic routes are designed to maximize yield while ensuring functional integrity, making BCN-PEG4-alkyne a valuable reagent in research.
The molecular structure of BCN-PEG4-alkyne can be described by its formula with a molecular weight of 407.59 g/mol. The structure consists of:
This unique structure enables rapid reactions with azide counterparts under mild conditions, promoting high efficiency in bioconjugation applications .
BCN-PEG4-alkyne participates primarily in strain-promoted azide-alkyne cycloaddition reactions, which are characterized by:
The efficiency and specificity of these reactions make BCN-PEG4-alkyne an important tool in developing antibody-drug conjugates and other bioconjugates.
The mechanism of action for BCN-PEG4-alkyne involves:
This mechanism allows researchers to label biomolecules selectively, facilitating studies on protein interactions and functions.
BCN-PEG4-alkyne exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings, ensuring reliable performance during experiments.
BCN-PEG4-alkyne serves various scientific purposes, including:
The versatility and efficiency of BCN-PEG4-alkyne make it an invaluable asset in both academic research and pharmaceutical development .
Bioorthogonal chemistry has transformed biomolecular engineering by enabling specific reactions in complex biological environments without interfering with native biochemical processes. Among these reactions, click chemistry—characterized by high selectivity, rapid kinetics, and biocompatibility—has become indispensable. BCN-PEG4-alkyne exemplifies this evolution, combining a strained cyclooctyne (BCN) with a hydrophilic polyethylene glycol (PEG) spacer and a terminal alkyne. This triad of functionalities allows sequential, orthogonal conjugation strategies essential for synthesizing complex biomolecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [7].
SPAAC overcomes limitations of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by eliminating cytotoxic copper catalysts. The BCN group in BCN-PEG4-alkyne leverages ring strain (~18 kcal/mol in bicyclo[6.1.0]nonynes) to drive spontaneous cycloadditions with azides, forming stable 1,2,3-triazole linkages. This copper-free reaction proceeds efficiently under physiological conditions (pH 4–12, 0–160°C), making it ideal for live-cell labeling and fragile biomolecule conjugation [4] [7]. Key advantages include:
BCN-PEG4-alkyne integrates two critical elements:
Table 1: Structural Features of BCN-PEG4-Alkyne
Component | Role | Chemical Properties |
---|---|---|
BCN group | Strain-promoted cycloaddition with azides | Ring strain: ~18 kcal/mol; Reactivity: 0.1–1 M⁻¹s⁻¹ |
PEG4 spacer | Solubility enhancement; Steric flexibility | Length: 16 atoms; Molecular weight: 176 Da |
Terminal alkyne | Secondary conjugation site for azide/DBCO chemistry | Enables sequential biorthogonal reactions |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7